molecular formula C15H15ClN2O2S B2866374 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone CAS No. 2034273-65-7

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone

Cat. No.: B2866374
CAS No.: 2034273-65-7
M. Wt: 322.81
InChI Key: LOZZRWSVZCWEKZ-UHFFFAOYSA-N
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Description

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a synthetic small molecule of interest in biochemical and pharmacological research. This compound features a chloropyridine moiety linked to a thiophene-based ethanone via a pyrrolidine linker, a structural motif common in compounds investigated for targeting protease and receptor activity. While the specific biological profile of this compound is under investigation, research into analogous tricyclic compounds containing chloropyridine and related heteroaryl groups has shown promise in targeting serotonin pathways and other biological processes relevant to disorders such as carcinoid syndrome and irritable bowel syndrome . Furthermore, structurally related molecules with chloropyridine subunits are explored in oncology research, particularly in the context of cysteine protease inhibition. Some related compounds function as inhibitors of deubiquitylating enzymes (DUBs), such as USP7, which plays a key role in regulating the stability of oncoproteins and tumor suppressors like Hdm2 and p53 . Inhibition of such targets can disrupt cell cycle progression and promote tumor cell death, making these compounds valuable tools for studying the ubiquitin-proteasome pathway and developing novel anti-neoplastic strategies . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers can employ this compound as a chemical probe to further elucidate mechanisms of signal transduction, explore novel therapeutic pathways, and investigate the function of specific enzyme classes in cellular models.

Properties

IUPAC Name

1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c16-13-8-17-4-1-14(13)20-12-2-5-18(9-12)15(19)7-11-3-6-21-10-11/h1,3-4,6,8,10,12H,2,5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZZRWSVZCWEKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is prepared through multi-step synthetic routes. The primary steps involve the formation of the pyrrolidine and thiophene intermediates, followed by their coupling through an ether linkage.

  • Synthetic Routes and Reaction Conditions

    • Formation of Pyrrolidine Intermediate: : This step typically involves the substitution reaction of 3-chloropyridine with a nucleophilic pyrrolidine derivative in the presence of a base like sodium hydride.

    • Synthesis of Thiophene Intermediate: : The thiophene moiety can be synthesized via the Vilsmeier-Haack formylation reaction, which involves the reaction of thiophene with dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    • Coupling of Intermediates: : The final step involves coupling the 3-chloropyridin-4-yloxy pyrrolidine intermediate with the thiophene derivative under conditions that may include palladium-catalyzed cross-coupling reactions.

  • Industrial Production Methods: : In industrial settings, the preparation of this compound might involve optimizing reaction conditions to scale up the production while maintaining the purity and yield. Techniques like continuous flow synthesis and high-throughput screening of reaction parameters are often employed.

Chemical Reactions Analysis

The chemical behavior of 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is influenced by its functional groups and the aromaticity of the pyrrolidine and thiophene rings.

  • Types of Reactions

    • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, yielding sulfoxides or sulfones under mild oxidizing conditions (e.g., m-chloroperbenzoic acid).

    • Reduction: : Reduction reactions can target the carbonyl group, converting it into an alcohol using reagents like lithium aluminum hydride (LiAlH4).

    • Substitution: : Nucleophilic substitution reactions can occur at the chloropyridine moiety, especially under basic conditions, replacing the chlorine atom with various nucleophiles.

  • Common Reagents and Conditions

    • Oxidizing agents: : m-chloroperbenzoic acid, hydrogen peroxide.

    • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

    • Bases: : Sodium hydride, potassium carbonate.

  • Major Products: : Depending on the reaction conditions and reagents used, major products can include sulfoxides, alcohols, or various substituted derivatives.

Scientific Research Applications

  • Chemistry: : Used as a building block in organic synthesis, facilitating the development of more complex molecules with potential biological activity.

  • Biology: : The compound is investigated for its interactions with biological macromolecules, providing insights into molecular recognition processes.

  • Medicine: : Research focuses on its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

  • Industry: : Utilized in the development of advanced materials, including conducting polymers and molecular electronics.

Mechanism of Action

The mechanism by which 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone exerts its effects is primarily through its interaction with specific molecular targets.

  • Molecular Targets: : The compound may target enzymes or receptors that have binding sites complementary to its structure, such as kinases or G-protein coupled receptors.

  • Pathways Involved: : It may modulate signaling pathways related to cellular metabolism, growth, or differentiation by influencing the activity of its molecular targets.

Comparison with Similar Compounds

1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone ()

  • Structural Features: Shares the pyrrolidine-pyridine-ethanone backbone but replaces the 3-chloro-4-oxy group with a methoxy substituent at the pyridine’s 2-position.
  • The absence of a thiophene ring reduces π-π stacking capabilities compared to the target compound.
  • Implications : The chloro substituent may enhance electrophilic interactions in biological systems, making the target compound more suitable for targeting electron-rich binding pockets .

1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one ()

  • Structural Features : Contains a pyrrolone core with thiophen-2-yl and chlorophenyl groups.
  • Key Differences: Thiophen-2-yl vs. thiophen-3-yl: The 3-position in the target compound may offer distinct regiochemical interactions, such as altered dipole moments or steric hindrance.
  • Implications : The target compound’s saturated pyrrolidine may improve metabolic stability compared to the pyrrolone analogue’s labile lactam .

(3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone (Compound 7b, )

  • Structural Features: Bis-pyrazole-thienothiophene hybrid with dual ketone functionalities.
  • Key Differences: The analogue’s extended π-system (thienothiophene) enhances conjugation but may reduce solubility compared to the target’s simpler thiophene ring. Pyrazole vs. pyrrolidine: Pyrazole’s aromaticity and hydrogen-bonding capacity differ from pyrrolidine’s aliphatic flexibility.
  • Implications : The target compound’s pyrrolidine may confer better membrane permeability in drug design contexts .

Table 1: Comparative Data of Key Compounds

Compound Name Melting Point (°C) Key Substituents Synthetic Method Notable Properties
Target Compound Not Reported 3-Cl-pyridinyloxy, thiophen-3-yl Likely multi-step condensation Flexible pyrrolidine, electron-withdrawing Cl
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone Not Reported Methoxy, pyrrolidine Catalytic coupling Electron-donating OMe, high solubility
Compound 7b >300 Bis-pyrazole, thienothiophene Condensation with piperidine High crystallinity, low solubility
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one Not Reported Chlorophenyl, thiophen-2-yl Base-catalyzed cyclization Unsaturated lactam, moderate stability

Electronic and Steric Effects

Research Findings and Implications

  • Pharmacological Potential: The target compound’s hybrid structure combines features of known bioactive molecules. For instance, pyrrolidine and thiophene motifs are prevalent in kinase inhibitors, while chloropyridine derivatives exhibit antimicrobial activity .
  • Optimization Opportunities: Replacing the chloro group with fluoro (as in ’s fluorophenyl derivatives) could improve metabolic stability . Introducing solubilizing groups (e.g., morpholino in ) may enhance bioavailability .

Biological Activity

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a synthetic compound that features a complex structure combining various heterocyclic moieties. The presence of functional groups such as chloropyridine, pyrrolidinone, and thiophene suggests potential biological activity, particularly in pharmacological contexts. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms, interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H21ClN2O2SC_{16}H_{21}ClN_{2}O_{2}S, with a molecular weight of approximately 340.9 g/mol. The compound's structure includes:

  • Chloropyridine moiety : Known for its role in various biological activities, including antimicrobial and anti-inflammatory effects.
  • Pyrrolidine ring : Often associated with neuroactive properties.
  • Thiophene ring : Recognized for its involvement in several biological processes and potential anticancer properties.

Antitumor Activity

Research indicates that compounds with similar structural characteristics to this compound exhibit significant antitumor activity. For instance, studies on pyrazole derivatives have shown promising results against various cancer cell lines by inhibiting key signaling pathways such as BRAF(V600E) and EGFR . The unique combination of the chlorinated pyridine and thiophene may enhance the compound's efficacy against tumors.

Anti-inflammatory Properties

The presence of the thiophene moiety suggests potential anti-inflammatory effects. Compounds containing thiophene rings have been documented to reduce inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines . This property could be beneficial in treating conditions characterized by chronic inflammation.

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties, potentially making this compound a candidate for further investigation in combating bacterial infections. The chloropyridine component is particularly known for its antibacterial activity.

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest:

  • Enzyme Inhibition : Potential interactions with key enzymes involved in cancer cell proliferation.
  • Receptor Binding : Possible binding to cellular receptors that mediate inflammatory responses.
  • Reactive Metabolite Formation : The compound may undergo bioactivation leading to reactive metabolites that can interact with cellular macromolecules .

Case Studies and Research Findings

A series of studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

StudyFindings
Umesha et al. (2009)Investigated pyrazole derivatives showing significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB231 .
Bioactivation StudiesExplored the formation of GSH adducts in substituted thiophenes, indicating potential pathways for bioactivation relevant to this compound .
Antimicrobial ResearchReviewed compounds with similar structures demonstrating effective antimicrobial properties against various pathogens.

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